N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine
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Overview
Description
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine is a complex organic compound belonging to the class of pyrrolopyrimidines These compounds are characterized by their aromatic heteropolycyclic structure, which includes a pyrrolo[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperidine derivatives under controlled conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new functionalized compounds .
Scientific Research Applications
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of protein kinases, which play crucial roles in cell signaling pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell growth and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinase B and have similar structural features.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity and structural similarity.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds exhibit inhibitory activity against NF-κB inducing kinase (NIK) and are used in the treatment of inflammatory diseases.
Uniqueness
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine stands out due to its unique combination of structural features and its potent inhibitory activity against protein kinase B. This makes it a valuable compound for research in cancer therapy and other biomedical applications .
Properties
Molecular Formula |
C22H22N6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]pyridin-2-amine |
InChI |
InChI=1S/C22H22N6/c1-2-10-23-20(8-1)27-18-7-3-5-16(13-18)17-6-4-12-28(14-17)22-19-9-11-24-21(19)25-15-26-22/h1-3,5,7-11,13,15,17H,4,6,12,14H2,(H,23,27)(H,24,25,26) |
InChI Key |
XCBSWOFEOIPHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)C4=CC(=CC=C4)NC5=CC=CC=N5 |
Origin of Product |
United States |
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